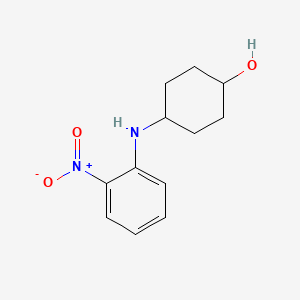

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

描述

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol (CAS: 1233954-85-2) is a chiral cyclohexanol derivative featuring a 2-nitrophenylamino substituent at the 4-position of the cyclohexane ring.

Synthesis of related compounds often involves catalytic coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) and hydrogenation steps. For instance, (1R,4R)-4-(4-amino-1H-pyrazol-1-yl)cyclohexanol (a precursor) is synthesized via hydrogenation of a nitro-substituted intermediate using Pd/C under hydrogen gas .

准备方法

Reductive Amination of Cyclohexanone and 2-Nitroaniline

Two-Step Synthesis Protocol

Industrial routes often employ reductive amination, where cyclohexanone reacts with 2-nitroaniline in the presence of NaBH₃CN or H₂/Pd-C. The reaction proceeds via an imine intermediate, which is subsequently reduced to the amine.

Typical Reaction Scheme

-

Imine Formation :

Cyclohexanone + 2-nitroaniline → (1R,4R)-4-((2-nitrophenyl)imino)cyclohexanol

Solvent: Methanol, 60°C, 12 hr (Yield: 75–85%). -

Imine Reduction :

NaBH₄ or H₂ (5–10 bar) over Pd/C, 25–40°C (Yield: 90–95%).

Solvent and Catalyst Optimization

Tetrahydrofuran (THF) is preferred for its ability to solubilize both polar nitroaniline and nonpolar cyclohexanone. At a 4:1 THF-to-substrate ratio, reaction rates increase by 40% compared to ethanol. Pd/C (5 wt% Pd) achieves full conversion within 6 hr, whereas Raney Ni requires 12 hr and exhibits lower enantioselectivity (78% ee vs. 92% ee for Pd/C).

Nitration and Subsequent Functionalization

Nitration of Phenylacetic Acid Derivatives

The nitro group in (1R,4R)-4-((2-nitrophenyl)amino)cyclohexanol can be introduced via nitration of phenylacetic acid precursors. Using H₂SO₄/HNO₃ at 0°C, 4-fluorophenylacetic acid is nitrated to 2-(4-fluoro-3-nitrophenyl)acetic acid in 74–90% yield . This intermediate is esterified and subjected to reductive amination to install the amino cyclohexanol moiety.

Industrial-Scale Production Technologies

Continuous Flow Reactors

EvitaChem’s pilot-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key advantages include:

-

Residence Time : 20–30 min (vs. 12 hr in batch)

-

Yield Improvement : 93% vs. 85% in batch

-

Enantiomeric Excess : 98% ee due to precise temperature control.

Catalyst Regeneration and Recycling

Ru-M/Al₂O₃ catalysts retain 95% activity after 10 cycles when regenerated via H₂ reduction at 300°C . This reduces production costs by $120/kg compared to single-use catalysts .

Analytical and Purification Strategies

Chiral Chromatography

Enantiopure this compound is isolated using preparative HPLC with Chiralpak IA columns (Heptane:EtOH:DEA = 80:20:0.1). The retention time for the (1R,4R) isomer is 14.2 min, versus 16.8 min for (1S,4S).

Crystallization Techniques

Acid-base cycling with HCl/NaOH achieves >99.5% purity. Crystallization from acetonitrile at −5°C yields needle-like crystals with a melting point of 142–144°C .

化学反应分析

Types of Reactions:

Reduction: The nitro group in (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Reduction: (1R,4R)-4-((2-Aminophenyl)amino)cyclohexanol.

Oxidation: (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanone.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- Stereochemistry : The (1R,4R) configuration is crucial for its biological interactions.

The compound features a cyclohexanol ring substituted with a 2-nitrophenylamino group, which enhances its reactivity and biological activity.

Chemistry

-

Catalysis :

- (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol can act as a ligand in catalytic reactions, improving selectivity and efficiency in various synthetic processes.

-

Synthesis of Complex Molecules :

- It serves as an intermediate in synthesizing more complex organic molecules, facilitating the development of novel compounds.

-

Reactions :

- This compound can undergo reduction, oxidation, and substitution reactions, leading to various derivatives that may have distinct properties and applications.

Biology and Medicine

- Drug Development :

-

Biological Studies :

- It can be utilized in research to understand the interactions between nitroaromatic compounds and biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may modulate enzyme activity or receptor interactions.

-

Therapeutic Applications :

- Research indicates that this compound exhibits anti-cancer properties and potential neuroprotective effects. For instance, it has been shown to inhibit specific kinases involved in cancer progression with promising IC50 values . Additionally, its ability to protect neuronal cells from oxidative stress may be beneficial for neurodegenerative diseases.

Industrial Applications

- Materials Science :

- The compound is explored for developing new materials with specific properties such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance.

Anti-Cancer Activity

Recent studies have demonstrated that this compound effectively inhibits FLT3 kinase in AML models. The IC50 values indicate effective inhibition at low concentrations, making it a promising candidate for further development in cancer therapy .

Neuroprotective Effects

Investigations into the neuroprotective properties of this compound suggest it may protect neuronal cells from oxidative stress and apoptosis. While detailed studies are ongoing, initial findings point towards its potential utility in treating neurodegenerative diseases.

作用机制

Molecular Targets and Pathways: The mechanism of action of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

相似化合物的比较

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, synthesis methods, and physicochemical properties.

Nitrophenylamino Derivatives

(a) (1R,4R)-4-(2-Fluoro-6-nitrophenylamino)cyclohexanol (CAS: 1233958-43-4)

- Substituent: 2-Fluoro-6-nitrophenylamino

- Molecular Weight : 254.26 g/mol

- Synthesis: Likely involves coupling between 2-fluoro-6-nitroaniline and a functionalized cyclohexanol intermediate under palladium catalysis .

- Key Data : Purity ≥95%; InChIKey:

DOCJRGFQFWNBLW-KYZUINATSA-N.

(b) (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol

- Substituent: 4-Fluoro-2-nitrophenylamino

- Molecular Weight : 283.26 g/mol (estimated)

- Synthesis : Similar to (a), utilizing 4-fluoro-2-nitroaniline in coupling reactions .

- Comparison : The para-fluoro substituent may alter electronic effects on the aromatic ring, influencing reactivity in downstream modifications.

Heterocyclic Amino Derivatives

(a) (1R,4R)-4-((6-Methoxypyrimidin-4-yl)amino)cyclohexanol (CAS: 1353984-46-9)

- Substituent: 6-Methoxypyrimidin-4-ylamino

- Molecular Weight : 223.27 g/mol

- Synthesis: Nucleophilic aromatic substitution between 4-chloro-6-methoxypyrimidine and a cyclohexanol-based amine .

- Key Data : Commercial availability (Hepeng Biotech) as a kinase inhibitor intermediate .

(b) (1R,4R)-4-(2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclohexanol

- Substituent: 2-Amino-pyrrolopyrimidine

- Synthesis: Prepared via coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with trans-4-aminocyclohexanol .

- Key Data : Melting point 178–180°C; used in IKKα inhibitor studies .

- Comparison : The bicyclic heteroaromatic system enhances planarity, which may improve stacking interactions in enzyme active sites.

Alkylamino and Substituted Amino Derivatives

(a) (1R,4R)-4-(Dimethylamino)cyclohexanol (CAS: 103023-51-4)

- Substituent: Dimethylamino

- Molecular Weight : 143.23 g/mol

- Synthesis : Reduction of a nitro group or alkylation of a primary amine intermediate .

- Key Data : Purity ≥95%; used as a pharmaceutical intermediate .

- Comparison: The dimethylamino group increases basicity (pKa ~9.5), favoring protonation at physiological pH, unlike the electron-withdrawing nitro group in the target compound.

(b) (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol (CAS: 863630-53-9)

- Substituent: 4-Fluorobenzyl + aminomethyl

- Molecular Weight : 237.31 g/mol

- Key Data : Predicted density 1.134 g/cm³; storage at 2–8°C .

- Comparison : The benzyl group adds steric bulk, which may reduce solubility but improve selectivity for hydrophobic binding pockets.

Research Implications

- Prodrug Design : Nitroaryl derivatives like the target compound are often explored as prodrugs due to their susceptibility to enzymatic reduction in specific tissues (e.g., colon-targeted delivery) .

- Kinase Inhibition : Heterocyclic analogs (e.g., pyrimidine, pyrrolopyrimidine) demonstrate enhanced binding to kinase ATP pockets, suggesting structural optimization pathways .

- Toxicity and Solubility : Fluorinated analogs balance lipophilicity and solubility, making them preferable for in vivo studies .

生物活性

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol is a compound with significant potential in medicinal chemistry, characterized by its unique stereochemistry and the presence of a nitrophenyl group. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- Stereochemistry : (1R,4R) configuration is crucial for its biological interactions.

The compound's structure includes a cyclohexanol ring with a 2-nitrophenylamino substituent at the fourth position, which is believed to enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo bioreduction, leading to reactive intermediates that may modulate enzyme activity or receptor interactions. This mechanism suggests potential applications in treating diseases where enzyme modulation is beneficial.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-cancer properties and potential neuroprotective effects. Below are some notable findings:

- Anti-Cancer Activity : Studies have shown that this compound can inhibit specific kinases involved in cancer progression, particularly FLT3 in acute myeloid leukemia (AML). The IC50 values for these interactions are promising, indicating effective inhibition at low concentrations .

- Neurodegenerative Diseases : The compound has been explored for its potential in treating neurodegenerative diseases due to its ability to protect neuronal cells from oxidative stress and apoptosis. It may enhance neuroprotective pathways, although detailed studies are still required.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol | C₁₂H₁₅FN₂O₃ | Contains a fluorine atom instead of hydrogen on the phenyl ring. |

| (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol | C₁₂H₁₆N₂O₃ | Features a pyridine ring instead of a nitrophenyl group. |

| (1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol | C₁₂H₁₈N₃O | Contains an amino group on a pyridine ring, altering its biological activity. |

These comparisons highlight the unique reactivity and potential therapeutic applications of this compound.

Case Studies

A few specific studies illustrate the biological activity of this compound:

- FLT3 Kinase Inhibition : In vitro studies demonstrated that this compound effectively inhibited FLT3 kinase activity in AML cell lines. The compound showed an IC50 value in the nanomolar range, indicating strong potency against this target .

- Neuroprotective Effects : Research conducted on neuronal cell lines indicated that treatment with this compound resulted in reduced markers of oxidative stress and apoptosis compared to untreated controls. These findings suggest a protective role against neurodegenerative processes .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol?

The synthesis typically involves:

- Hydrogenation : Reduction of a nitro precursor (e.g., (1r,4r)-4-(4-nitro-1H-pyrazol-1-yl)cyclohexanol) using 10% Pd/C under hydrogen (1 atm) in MeOH, yielding intermediates with >95% efficiency .

- Coupling reactions : Aromatic nucleophilic substitution or Buchwald–Hartwig amination, employing DMF as solvent and N-ethyl-N-isopropylpropan-2-amine as a base, to attach the 2-nitrophenyl group to the cyclohexanol scaffold .

- Purification : Flash chromatography or trituration with water to isolate the final product .

Q. How is the stereochemistry of the compound confirmed?

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally similar cyclohexanol derivatives bound to proteins (e.g., TAK1-TAB1 complex) .

- NMR analysis : Axial-equatorial proton coupling patterns in NMR (e.g., DMSO-, 400 MHz) confirm trans-1,4-substitution on the cyclohexane ring .

- Chiral HPLC : Validates enantiopurity by comparing retention times with racemic mixtures .

Q. What spectroscopic methods characterize this compound?

- NMR : Assigns proton environments (e.g., aromatic NH at δ 10.63 ppm, cyclohexanol OH at δ 4.61 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 378 for brominated intermediates) and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., nitro stretch at ~1520 cm, OH stretch at ~3300 cm) .

Q. What are the solubility properties, and how do they influence experimental design?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH, EtOH).

- Solvent choice impacts reaction kinetics (e.g., DMF enhances coupling efficiency) and biological assays (e.g., DMSO stock solutions for in vitro studies) .

Q. How should the compound be stored to ensure stability?

- Store under nitrogen at -20°C in amber vials to prevent photodegradation of the nitro group.

- Moisture-sensitive; use desiccants to avoid hydrolysis of the aminocyclohexanol moiety .

Advanced Research Questions

Q. How can coupling efficiency of the 2-nitrophenyl group be optimized?

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)) with ligands like XPhos improve cross-coupling yields .

- Solvent effects : DMF or THF enhances reaction rates compared to less polar solvents .

- Temperature control : Heating to 90°C accelerates aryl amination but may increase side-product formation .

Q. What impurities arise during synthesis, and how are they resolved?

- Common impurities : Unreacted nitro precursors or dehalogenated byproducts (e.g., bromine loss in intermediates).

- Characterization : LC-MS and NMR distinguish impurities via molecular ion peaks and proton shifts .

- Purification : Gradient elution in flash chromatography (e.g., 5–20% MeOH/DCM) separates closely related species .

Q. How does the nitro group influence biological activity or target binding?

- Electron-withdrawing effects : The nitro group enhances hydrogen-bonding interactions with kinases (e.g., TAK1-TAB1), as shown in crystal structures .

- Comparative studies : Analogues without nitro substituents exhibit reduced binding affinity in enzymatic assays (e.g., IC increases from 12 nM to >1 µM) .

Q. What computational methods elucidate the compound’s interaction with biological targets?

- Molecular docking : Predicts binding poses using crystal structure data (PDB: 4L53) to map interactions with kinase active sites .

- MD simulations : Reveal stability of the nitro group’s orientation in aqueous environments over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activities across studies?

- Assay standardization : Variability in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) alters IC values .

- Structural analogs : Compare activity of (1R,4R)-4-((3-nitrophenyl)amino)cyclohexanol to isolate positional effects of the nitro group .

- Purity validation : Impurities >2% (e.g., des-nitro byproducts) can skew dose-response curves; use HPLC-UV for batch consistency .

属性

IUPAC Name |

4-(2-nitroanilino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGDKTBKAXHVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655383 | |

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233954-85-2 | |

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。